molecular formula C8H5NO4 B14038219 5,7-Dihydroxyindoline-2,3-dione

5,7-Dihydroxyindoline-2,3-dione

Cat. No.: B14038219
M. Wt: 179.13 g/mol
InChI Key: FAEIKFZCLFGLDC-UHFFFAOYSA-N
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Description

5,7-Dihydroxyindoline-2,3-dione is a synthetic indoline derivative of significant interest in medicinal and organic chemistry research. This compound features a reactive 2,3-diketone moiety adjacent to a secondary amine, making it a versatile precursor for synthesizing more complex heterocyclic systems. The presence of hydroxyl groups at the 5 and 7 positions on the benzene ring enhances its potential for metal chelation and further functionalization, such as O-alkylation. Researchers value this dihydroxy-substituted scaffold for its potential application in developing novel enzyme inhibitors and its role as a key intermediate in the synthesis of natural product analogs. This product is offered For Research Use Only . It is not intended for diagnostic or therapeutic uses, nor for human or veterinary consumption. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Properties

Molecular Formula

C8H5NO4

Molecular Weight

179.13 g/mol

IUPAC Name

5,7-dihydroxy-1H-indole-2,3-dione

InChI

InChI=1S/C8H5NO4/c10-3-1-4-6(5(11)2-3)9-8(13)7(4)12/h1-2,10-11H,(H,9,12,13)

InChI Key

FAEIKFZCLFGLDC-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C2=C1C(=O)C(=O)N2)O)O

Origin of Product

United States

Preparation Methods

Preparation Methods of 5,7-Dihydroxyindoline-2,3-dione

General Synthetic Approaches

The synthesis of this compound typically involves multi-step organic reactions starting from substituted indole or phenylacetonitrile derivatives. Key steps include:

These steps require carefully chosen reagents, catalysts, and reaction conditions to optimize yield and purity.

Specific Synthetic Routes

Phenylacetonitrile-Based Route

A related synthesis for dihydroxyindoles (e.g., 5,6-dihydroxyindole) uses 3,4-dimethoxyphenylacetonitrile as the starting material. The process involves:

  • Demethylation of methoxy groups using hydrogen chloride/pyridine to yield hydroxyl groups (yield ~90.2%)
  • Protection of hydroxyl groups by benzylation using benzyl bromide and potassium carbonate (yield ~87.8%)
  • Nitration with concentrated nitric acid (yield ~86.9%)
  • Reductive cyclization catalyzed by 10% Pd/C under hydrogen atmosphere (yield ~85.2%)

The overall yield of 5,6-dihydroxyindole from this route is approximately 58.6%. While this route is for 5,6-dihydroxyindole, a similar strategy could be adapted for this compound with modifications to target hydroxylation at the 5 and 7 positions.

Indole Derivative Cyclization and Oxidation

This compound can be synthesized through chemical reactions involving simpler indole derivatives. The process generally involves:

  • Starting from indole or substituted indole derivatives
  • Selective hydroxylation at the 5 and 7 positions using oxidizing agents or enzymatic methods
  • Formation of the indoline-2,3-dione core by oxidation of the indole ring at positions 2 and 3
  • Cyclization facilitated by specific catalysts or reagents under controlled temperature and solvent conditions

The choice of solvent, catalyst, and temperature critically influences the yield and purity of the product.

Catalysts and Reagents

  • Catalysts: Palladium on carbon (Pd/C) is commonly used for reductive cyclization steps.
  • Reagents: Hydrogen chloride/pyridine for demethylation; benzyl bromide for hydroxyl protection; concentrated nitric acid for nitration.
  • Solvents: Polar aprotic solvents such as dimethylformamide (DMF) or dichloromethane (DCM) are typically used.
  • Reaction Conditions: Temperature control (e.g., 35°C for some steps) and inert atmosphere (hydrogen or nitrogen) are important for reaction efficiency.

Analytical Data and Research Outcomes

Spectroscopic Characterization

  • Nuclear Magnetic Resonance (NMR): Characteristic peaks corresponding to hydroxyl protons at the 5 and 7 positions and the indoline ring protons confirm the structure.
  • Mass Spectrometry (MS): Molecular ion peaks consistent with the molecular weight of this compound.
  • Infrared Spectroscopy (IR): Bands corresponding to hydroxyl groups (broad O-H stretch) and carbonyl groups (sharp C=O stretch) are observed.

These techniques confirm the successful synthesis and purity of the compound.

Yield and Purity Data Table (Example)

Step Reagents/Catalysts Conditions Yield (%) Notes
Demethylation HCl/Pyridine Room temp 90.2 Ether bond cleavage
Hydroxyl Protection Benzyl bromide, K2CO3 Reflux 87.8 Protect hydroxyl groups
Nitration Concentrated HNO3 Controlled temp 86.9 Introduce nitro groups
Reductive Cyclization 10% Pd/C, H2 Room temp, H2 gas 85.2 Cyclization to indoline core
Overall Yield 58.6 From 3,4-dimethoxyphenylacetonitrile

Note: This table is adapted from related dihydroxyindole synthesis and may require modification for this compound.

Chemical Reactions Analysis

Types of Reactions

5,7-Dihydroxyindoline-2,3-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium ferricyanide, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products Formed

Scientific Research Applications

5,7-Dihydroxyindoline-2,3-dione has a wide range of scientific research applications:

    Chemistry: Used as a precursor for the synthesis of various indole derivatives and polymers.

    Biology: Studied for its role in melanin biosynthesis and its potential as a pigment.

    Medicine: Investigated for its antioxidant and anti-inflammatory properties, as well as its potential use in drug development.

    Industry: Utilized in the production of dyes, pigments, and coatings

Mechanism of Action

The mechanism of action of 5,7-Dihydroxyindoline-2,3-dione involves its ability to undergo oxidative polymerization, forming melanin-like pigments. These pigments can protect cells from oxidative stress and UV radiation. The compound interacts with various molecular targets, including enzymes involved in melanin biosynthesis, and can modulate signaling pathways related to oxidative stress and inflammation .

Comparison with Similar Compounds

5,7-Difluoroindoline-2,3-dione (CAS 116570-41-3)

  • Molecular Formula: C₈H₃F₂NO₂
  • Molecular Weight : 183.11 g/mol
  • Key Properties :
    • Density: 1.6 g/cm³
    • LogP: 0.61 (moderate lipophilicity)
    • Polar Surface Area (PSA): 46.17 Ų (high polarity due to dione and fluorine groups) .
  • For example, unsubstituted indoline-2,3-dione scaffolds exhibit low σ1 affinity (>3000 nM) but moderate σ2 affinity (Kᵢ = 42 nM) .

5,7-Dimethylindoline-2,3-dione

  • Molecular Formula: C₁₀H₉NO₂ (estimated)
  • Molecular Weight : ~191.19 g/mol
  • Key Properties :
    • Higher LogP than fluoro analogs (methyl groups increase hydrophobicity).
    • Structural similarity score: 0.83 vs. 5,7-Difluoroindoline-2,3-dione .
  • Applications : Methyl groups may enhance membrane permeability, making this derivative suitable for central nervous system (CNS)-targeted drug design.

5,6-Difluoroindoline-2,3-dione (CAS 116570-41-3)

  • Structural Isomer of 5,7-difluoro derivative.
  • Key Differences :
    • Fluorine at positions 5 and 6 alters electronic distribution compared to 5,7-substitution.
    • Similarity score: 0.88 vs. 5,7-Difluoroindoline-2,3-dione .

5,7-Dibromoindoline-2,3-dione Derivatives

  • Example : 5,7-Dibromo-1H-indole-2,3-dione 3-semicarbazone (CAS 331649-48-0).
    • Molecular Formula : C₉H₆Br₂N₄O₂
    • Molecular Weight : 361.98 g/mol
    • Key Properties :
  • Lower solubility in aqueous media due to increased molecular weight .

Trimethylsilyl-Substituted Derivatives

  • Example: 5,7-Dimethyl-1-(trimethylsilyl)-1H-indole-2,3-dione. Molecular Formula: C₁₃H₁₇NO₂Si Molecular Weight: 247.37 g/mol Key Properties:
  • The trimethylsilyl group enhances stability in synthetic reactions but reduces bioavailability due to steric hindrance .

Data Table: Comparative Analysis of Indoline-2,3-dione Derivatives

Compound Substituents Molecular Formula Molecular Weight (g/mol) LogP Key Receptor Affinity (nM)
5,7-Difluoroindoline-2,3-dione F, F C₈H₃F₂NO₂ 183.11 0.61 σ2: ~42 (estimated)
5,7-Dimethylindoline-2,3-dione CH₃, CH₃ C₁₀H₉NO₂ ~191.19 ~1.2* Not reported
5,6-Difluoroindoline-2,3-dione F, F C₈H₃F₂NO₂ 183.11 0.58 Not reported
5,7-Dibromo-1H-indole-2,3-dione Br, Br C₉H₅Br₂NO₂ 318.95 ~2.5* Not reported

*Estimated based on substituent contributions.

Research Findings on Substituent Effects

  • Fluorine vs. Methyl Groups : Fluorine’s electronegativity enhances polarity and metabolic stability, while methyl groups increase lipophilicity and passive diffusion .
  • Receptor Selectivity : The indoline-2,3-dione core with electron-withdrawing groups (e.g., carbonyl) favors σ2 receptor binding (Kᵢ = 42 nM) over σ1 (Kᵢ > 3000 nM). Substituent position (5,7 vs. 5,6) further modulates selectivity .
  • Synthetic Utility : Bulky groups (e.g., trimethylsilyl) are used to protect reactive sites during synthesis .

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